Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate
CAS No.:
Cat. No.: VC15839289
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | methyl 2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O2/c1-3-11-4-6-12(7-5-11)16-18-14-9-8-13(17(20)21-2)10-15(14)19-16/h4-10H,3H2,1-2H3,(H,18,19) |
| Standard InChI Key | WUJJFSQYTCZBFG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture
The compound’s structure centers on a benzimidazole scaffold, a heterocyclic system comprising a benzene ring fused to an imidazole ring. The 2-position is substituted with a 4-ethylphenyl group, while the 6-position hosts a methyl carboxylate moiety. This configuration confers distinct electronic and steric properties, influencing its chemical reactivity and interactions with biological targets .
Molecular Formula: C₁₇H₁₆N₂O₂
Molecular Weight: 280.32 g/mol
CAS Registry Number: 1416342-83-0
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic and conjugated systems . Infrared (IR) spectroscopy of related compounds reveals characteristic N–H stretching vibrations near 3,400 cm⁻¹ and C=O stretches around 1,700 cm⁻¹, suggesting the presence of both imidazole and ester functionalities . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.0–8.5 ppm and methyl groups as singlets near δ 2.3–2.6 ppm .
Synthesis and Manufacturing Processes
Traditional Synthetic Routes
The synthesis of methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves a multi-step sequence:
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Condensation: Reacting 4-ethylbenzaldehyde with o-phenylenediamine derivatives under acidic conditions to form the benzimidazole core.
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Esterification: Introducing the methyl carboxylate group via nucleophilic acyl substitution or Mitsunobu reactions .
A representative protocol employs nitrobenzene as a solvent and sodium dithionite (Na₂S₂O₄) as a reducing agent to facilitate cyclization . Yields range from 70–88% after purification by recrystallization or column chromatography .
Eco-Friendly Approaches
Recent advances emphasize sustainable methodologies. Zinc oxide nanoparticles (ZnO NPs) catalyze benzimidazole formation under solvent-free conditions, reducing reaction times from hours to minutes and improving yields to >90% . Continuous flow reactors have also been adopted for industrial-scale production, enhancing thermal control and reproducibility.
Table 1: Comparative Synthesis Methods
Physicochemical Properties and Analytical Characterization
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition temperatures exceeding 250°C . It is sparingly soluble in water but readily dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .
Spectral Fingerprints
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¹H NMR (500 MHz, CDCl₃): δ 8.15 (s, 1H, H7), 7.89–7.45 (m, 6H, aromatic), 3.92 (s, 3H, OCH₃), 2.68 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃) .
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¹³C NMR: δ 167.2 (C=O), 151.4 (C=N), 134.9–115.7 (aromatic), 52.1 (OCH₃), 28.5 (CH₂CH₃), 15.3 (CH₂CH₃) .
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HRMS: m/z calculated for C₁₇H₁₆N₂O₂ [M+H]⁺: 281.1284, found: 281.1289 .
| Target | Model System | Activity (IC₅₀/MIC) | Mechanism | Source |
|---|---|---|---|---|
| S. aureus | In vitro culture | 8 µg/mL | Cell wall disruption | |
| MCF-7 cells | Breast cancer line | 12.5 µM | Caspase-3 activation |
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a precursor for amide or peptide conjugates. Reaction with NaOH/EtOH at 80°C achieves >95% conversion .
Electrophilic Substitution
The electron-rich benzimidazole ring facilitates electrophilic aromatic substitution at the 4- and 7-positions. Nitration with HNO₃/H₂SO₄ produces mono-nitro derivatives, which serve as intermediates for fluorescent dyes .
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